3-bromo-N-[2-(propan-2-yl)phenyl]benzamide
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Overview
Description
3-bromo-N-[2-(propan-2-yl)phenyl]benzamide is an organic compound with the molecular formula C16H16BrNO and a molecular weight of 318.21 g/mol . This compound is characterized by the presence of a bromine atom attached to the benzamide structure, along with an isopropyl group attached to the phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[2-(propan-2-yl)phenyl]benzamide can be achieved through several methods. One common approach involves the bromination of N-(2-isopropylphenyl)benzamide using bromine or a brominating agent under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at room temperature or slightly elevated .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated equipment to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[2-(propan-2-yl)phenyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction reactions can produce corresponding oxides and amines, respectively.
Scientific Research Applications
3-bromo-N-[2-(propan-2-yl)phenyl]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-bromo-N-[2-(propan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The bromine atom and the isopropyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may exert its effects through inhibition or activation of enzymes, receptors, or other biomolecules, leading to various biological responses .
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(2-isopropylphenyl)benzamide: Similar structure but with the bromine atom at a different position on the benzamide ring.
3-bromo-N-propylbenzamide: Similar structure but with a propyl group instead of an isopropyl group.
Uniqueness
3-bromo-N-[2-(propan-2-yl)phenyl]benzamide is unique due to the specific positioning of the bromine atom and the isopropyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H16BrNO |
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Molecular Weight |
318.21 g/mol |
IUPAC Name |
3-bromo-N-(2-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C16H16BrNO/c1-11(2)14-8-3-4-9-15(14)18-16(19)12-6-5-7-13(17)10-12/h3-11H,1-2H3,(H,18,19) |
InChI Key |
FTERTLMEECRGQB-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Br |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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